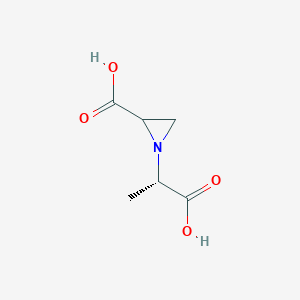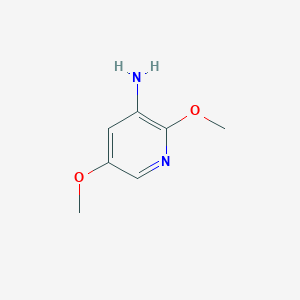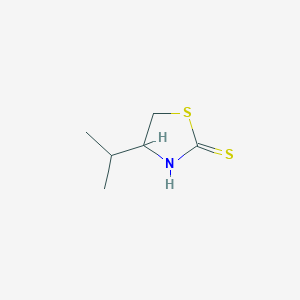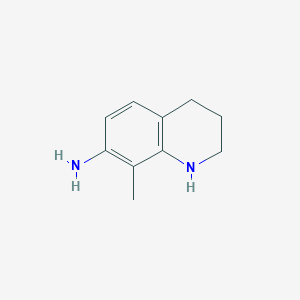
2-Isopropyl-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2H-isoindole is a heterocyclic compound characterized by a fused benzopyrrole ring system. This compound is a regioisomer of the abundant 1H-indole heterocycle and has been known for over a century . The isoindole structure is found in several natural and pharmaceutical compounds, making it a significant subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-isoindoles, including 2-Isopropyl-2H-isoindole, can be achieved through various methods:
Ring Closure Reactions: This involves the cyclization of alkynes or benzylic amines under specific conditions.
Aromatization Processes: These include C-H functionalization and hydrogen shifts.
Ring Transformation: This method involves the transformation of existing ring structures into isoindoles.
Industrial Production Methods: Industrial production often employs catalytic processes, such as Rhodium(III)-catalyzed reactions, to achieve high yields of isoindole derivatives . These methods are optimized for scalability and efficiency, ensuring the production of large quantities of the compound.
Chemical Reactions Analysis
2-Isopropyl-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinones, while reduction can produce isoindolines .
Scientific Research Applications
2-Isopropyl-2H-isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-2H-isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . The compound’s anticancer properties are linked to its inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-Isopropyl-2H-isoindole can be compared with other similar compounds, such as:
Isoindoline: The fully reduced member of the isoindole family.
Isoindolinone: An oxidized form of isoindole.
Phthalimide: Another derivative with a similar structure.
Uniqueness: What sets this compound apart is its unique combination of stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-propan-2-ylisoindole |
InChI |
InChI=1S/C11H13N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-9H,1-2H3 |
InChI Key |
DYPHFTYWFCYOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)





![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)




